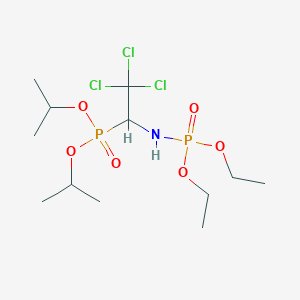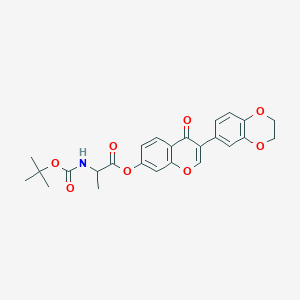![molecular formula C25H24FNO6 B3823609 1-tert-butyl 2-[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl] pyrrolidine-1,2-dicarboxylate](/img/structure/B3823609.png)
1-tert-butyl 2-[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl] pyrrolidine-1,2-dicarboxylate
Overview
Description
1-tert-butyl 2-[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl] pyrrolidine-1,2-dicarboxylate is a complex organic compound with a molecular formula of C25H24FNO6 and a molecular weight of 453.472 g/mol . This compound is notable for its unique structure, which includes a fluorophenyl group, a chromenyl group, and a pyrrolidine ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 1-tert-butyl 2-[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl] pyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materialsThe pyrrolidine ring is then formed through a series of condensation reactions . Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-tert-butyl 2-[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl] pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the chromenyl group or the pyrrolidine ring.
Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-tert-butyl 2-[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl] pyrrolidine-1,2-dicarboxylate is used in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl] pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The fluorophenyl group and the chromenyl group are key to its activity, as they can interact with various enzymes and receptors in biological systems. These interactions can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
1-tert-butyl 2-[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl] pyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:
tert-butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate: This compound has a similar pyrrolidine ring but differs in the substituents attached to it.
tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound also contains a fluorophenyl group but has different functional groups attached to the pyrrolidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-[3-(4-fluorophenyl)-4-oxochromen-7-yl] pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO6/c1-25(2,3)33-24(30)27-12-4-5-20(27)23(29)32-17-10-11-18-21(13-17)31-14-19(22(18)28)15-6-8-16(26)9-7-15/h6-11,13-14,20H,4-5,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGRHWZDOBWBPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Hydroxy-3-(4-methylmorpholin-4-ium-4-yl)propyl] adamantane-1-carboxylate;iodide](/img/structure/B3823531.png)
![N-({[3-(diethylamino)-2-hydroxypropyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B3823534.png)
![ethyl 3-(3a,7a-dihydro-1H-indol-3-yl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]propanoate](/img/structure/B3823543.png)
![ethyl N-[2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate](/img/structure/B3823548.png)
![4,10-Dibromotetracyclo[6.3.0.02,6.05,9]undecan-3-one](/img/structure/B3823553.png)
![2-Amino-5-[(3-chlorophenyl)methyl]-1,3-thiazol-4-one;hydrochloride](/img/structure/B3823557.png)
![Benzamide, 4-methoxy-N-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B3823567.png)

![1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-L-prolinamide](/img/structure/B3823570.png)
![4-[(4-chlorophenyl)sulfanyl]-6-methylpyrimidine](/img/structure/B3823573.png)

![1-tert-butyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl] pyrrolidine-1,2-dicarboxylate](/img/structure/B3823600.png)

![[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl] 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B3823606.png)
